2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Description
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Properties
IUPAC Name |
2-hydrazinyl-1,3-benzothiazole-6-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c9-12-7(14)4-1-2-5-6(3-4)15-8(11-5)13-10/h1-3H,9-10H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWKTGKIUURTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)SC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Executive Summary & Compound Profile
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide (CAS: 924869-07-8) represents a high-value pharmacophore in medicinal chemistry, characterized by a fused benzene-thiazole core functionalized with two distinct hydrazine-based moieties.[1][2] Its structural uniqueness lies in the dual reactivity of the 2-hydrazino group (directly attached to the heterocyclic ring) and the 6-carbohydrazide group (an exocyclic acyl hydrazine).
This guide details the synthesis, electronic properties, and reactivity profiles of this compound, serving as a blueprint for its application in drug discovery (antimicrobial, anticancer) and ligand design.
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-hydrazinyl-1,3-benzothiazole-6-carbohydrazide |
| Molecular Formula | C₈H₈N₅OS |
| Molecular Weight | 223.25 g/mol |
| Core Scaffold | 1,3-Benzothiazole |
| Key Functional Groups | 2-Hydrazino (-NHNH₂), 6-Carbohydrazide (-CONHNH₂) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water |
| Melting Point | >250°C (Decomposition typical for bis-hydrazides) |
Synthesis Strategies
The synthesis of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide requires a convergent approach, typically starting from 4-aminobenzoic acid derivatives to construct the benzothiazole core, followed by dual-hydrazinolysis.
Retrosynthetic Analysis
The most robust pathway involves the nucleophilic displacement of a leaving group at the 2-position (thiol or halogen) and the nucleophilic acyl substitution of an ester at the 6-position using hydrazine hydrate.
Validated Experimental Protocol
Objective: Synthesis from Ethyl 2-chlorobenzothiazole-6-carboxylate.
Reagents:
-
Ethyl 2-chlorobenzothiazole-6-carboxylate (1.0 eq)
-
Hydrazine Hydrate (80-99%, excess, 10.0 eq)
-
Ethanol (Absolute) or Dioxane
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of ethyl 2-chlorobenzothiazole-6-carboxylate in 30 mL of absolute ethanol.
-
Addition: Add hydrazine hydrate (100 mmol) dropwise to the solution at room temperature to prevent uncontrolled exotherms.
-
Reflux: Heat the reaction mixture to reflux (78-80°C) for 4–6 hours. Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1).
-
Mechanistic Note: The 2-chloro group is displaced first due to the activation by the ring nitrogen (SNAr mechanism). The ester group subsequently undergoes hydrazinolysis.
-
-
Precipitation: Cool the mixture to room temperature. The bis-hydrazide product typically precipitates as a solid.
-
Purification: Filter the precipitate, wash copiously with cold ethanol and water (to remove excess hydrazine), and recrystallize from DMF/Ethanol.
Synthesis Pathway Visualization
Figure 1: Convergent synthesis pathway via 2-chloro intermediate.
Chemical Reactivity & Electronic Properties
The molecule possesses two nucleophilic centers with distinct electronic environments. Understanding this duality is critical for selective functionalization.
Nucleophilic Hierarchy
-
6-Carbohydrazide (-CONHNH₂): Typical acyl hydrazide reactivity. The nitrogen adjacent to the carbonyl is less nucleophilic due to resonance withdrawal, making the terminal nitrogen the primary reactive site.
-
2-Hydrazino (-NHNH₂): Attached to the benzothiazole ring.[3][4][5][6] This group exhibits amino-imino tautomerism . The ring nitrogen exerts an electron-withdrawing effect, but the alpha-effect of the adjacent nitrogen makes this group highly reactive toward electrophiles.
Key Reaction Classes
A. Condensation (Schiff Base Formation)
Reaction with aldehydes/ketones yields hydrazones (Schiff bases), widely explored for antimicrobial activity.
-
Conditions: Ethanol/Acetic Acid (cat.), Reflux.[7]
-
Selectivity: Both hydrazine groups will react with equimolar electrophiles, often leading to bis-hydrazones if excess aldehyde is used.
B. Cyclization (Heterocycle Formation)
The 2-hydrazino group is a precursor for fused tricyclic systems.
-
Reaction with CS₂/KOH: Yields [1,2,4]triazolo[3,4-b]benzothiazole derivatives.
-
Reaction with Formic Acid: Cyclizes to form triazole-fused rings.
Tautomerism & Reactivity Diagram
Figure 2: Divergent reactivity pathways leading to Schiff bases and fused tricycles.
Biological & Pharmacological Relevance
The 2-hydrazino-1,3-benzothiazole scaffold is a "privileged structure" in medicinal chemistry.
Mechanism of Action (Antimicrobial)
-
Schiff Base Pharmacophore: The azomethine (-N=CH-) linkage (formed upon condensation) is essential for binding to biological targets.
-
DNA Gyrase Inhibition: Analogues have shown capability to inhibit bacterial DNA gyrase, preventing replication.
-
Hydrogen Bonding: The carbohydrazide moiety acts as both a hydrogen bond donor and acceptor, facilitating interaction with receptor pockets in enzymes like urease or proteases .
Structure-Activity Relationship (SAR)
-
Position 6: Substitution here (e.g., carbohydrazide) modulates lipophilicity and metabolic stability. It is critical for "tail" interactions in enzyme binding sites.
-
Position 2: The hydrazine linker provides flexibility. Cyclization of this group (to triazole) often enhances anticancer potency but may reduce antibacterial spectrum.
References
-
PubChem. (n.d.).[1] 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide.[1] National Center for Biotechnology Information. Retrieved from [Link]
-
Yadav, P., et al. (2010).[7] 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research. (Describes analogous synthesis protocols).
-
Gvozdjakova, A., & Ivanovicova, H. (1985).[5] Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers. Retrieved from [Link]
-
Racane, L., et al. (2019). Green Synthesis and Biological Evaluation of 6-substituted-2-(2-hydroxy/methoxy Phenyl)benzothiazole Derivatives. Bioorganic Chemistry. Retrieved from [Link]
Sources
- 1. 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide | C8H9N5OS | CID 18526110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinobenzothiazole 97 615-21-4 [sigmaaldrich.com]
- 3. Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. sphinxsai.com [sphinxsai.com]
Technical Guide: Structure Elucidation of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Executive Summary
This technical guide details the structural elucidation of 2-hydrazino-1,3-benzothiazole-6-carbohydrazide (CAS: 924869-07-8). This molecule represents a "privileged scaffold" in medicinal chemistry due to its dual reactive centers: the 2-hydrazino moiety (heterocyclic hydrazine) and the 6-carbohydrazide (acyl hydrazine). These functional groups serve as distinct vectors for molecular diversification, particularly in the synthesis of antimicrobial and anticancer Schiff bases.
This document moves beyond basic spectral listing to explain the causality of the observed signals, specifically addressing the challenge of distinguishing between the two chemically distinct hydrazine environments and the dynamic tautomeric equilibrium inherent to the benzothiazole core.
Synthetic Genesis & Retrosynthetic Logic
To understand the structure, one must understand its origin. The presence of hydrazines at positions 2 and 6 dictates a specific synthetic pathway, typically involving nucleophilic displacement at position 2 and acyl substitution at position 6.
Validated Synthetic Route
The most robust protocol utilizes 4-amino-3-mercaptobenzoic acid as the starting material. This ensures the regiochemical integrity of the 1,3-benzothiazole core.
Step 1: Core Formation. Cyclization of 4-amino-3-mercaptobenzoic acid with carbon disulfide (
-
Nucleophilic Aromatic Substitution (
): Displaces the 2-mercapto group (leaving group: ). -
Acyl Substitution: Converts the 6-ester to the 6-carbohydrazide.
Synthesis Workflow Diagram
Figure 1: Retrosynthetic pathway utilizing simultaneous hydrazinolysis to install functional groups at C2 and C6.[1]
Spectroscopic Elucidation Protocols
The primary challenge in characterizing this molecule is distinguishing the C2-Hydrazino group from the C6-Carbohydrazide group. They are chemically distinct but spectroscopically similar.
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the first "fingerprint" of the dual functionality.
| Frequency ( | Assignment | Diagnostic Value |
| 3300 - 3450 | Broad bands indicating multiple NH environments (hydrazino & hydrazide). | |
| 1650 - 1680 | Crucial: Confirms the presence of the 6-carbohydrazide (Amide I band). The 2-hydrazino group lacks a carbonyl. | |
| 1590 - 1610 | Characteristic of the benzothiazole ring (endocyclic double bond). | |
| 1280 - 1310 | Aryl-amine stretch at position 2. |
Nuclear Magnetic Resonance ( NMR)
Solvent: DMSO-d6 is mandatory.[1][2] Benzothiazole hydrazides are poorly soluble in
The Aromatic Region (Regiochemistry Confirmation)
The substitution pattern (2,6-disubstituted) leaves three aromatic protons: H-4, H-5, and H-7.
-
H-4 (
ppm): Appears as a doublet ( Hz). It is the most deshielded aromatic proton due to the anisotropic effect of the adjacent C6-carbonyl group and the ring nitrogen. -
H-5 (
ppm): Appears as a doublet of doublets ( , Hz). Couples with H-4 (meta) and H-7 (ortho). -
H-7 (
ppm): Appears as a doublet ( Hz).
The Hydrazine Region (The Critical Distinction)
This is where the structure is validated.[3] We expect four distinct NH signals, but rapid exchange often broadens them.
-
6-Carbohydrazide NH (
):-
Shift:
ppm (Singlet). -
Reasoning: The amide-like character makes this proton highly acidic and deshielded.
-
-
2-Hydrazino NH (
):-
Shift:
ppm (Broad Singlet). -
Complexity: This signal is often broadened due to tautomeric equilibrium (see Section 4).
-
-
Terminal
groups:-
Shift:
ppm (Broad singlets). -
Integration: Total of 4 protons (2 from C2-hydrazine, 2 from C6-hydrazide). Often appear as two overlapping broad humps.
-
Mass Spectrometry (MS)
-
Molecular Ion:
expected at m/z 224. -
Fragmentation:
-
Loss of
(17 Da) is common for primary hydrazines. -
Loss of
or helps confirm the labile hydrazine groups.
-
Tautomerism: The Hidden Variable
A critical aspect often overlooked in routine analysis is the tautomerism of the 2-hydrazino moiety. In solution (DMSO), the molecule exists in equilibrium between the Amino form and the Imino form.
-
Amino Form:
(Aromatic system intact). -
Imino Form:
(Quinoid-like character).
While the amino form is generally predominant in neutral DMSO, the presence of the imino tautomer can cause line broadening in NMR and "extra" peaks in the
Figure 2: Dynamic equilibrium between amino and imino forms affecting NMR line shape.
Experimental Protocol for Validation
To confirm the structure in your lab, follow this self-validating workflow:
-
Solubility Test: Attempt to dissolve 5mg in
.-
Result: Insoluble.
-
-
D2O Exchange NMR: Run standard
NMR in DMSO-d6, then add 2 drops of .-
Result: Signals at
, , and must disappear.
-
-
Derivatization (Schiff Base Formation): React with 2 equivalents of benzaldehyde.
-
Result: Formation of a bis-hydrazone.
-
Validation: The
peaks ( ) disappear, replaced by two distinct imine protons ( ) around . This proves the presence of two free terminal amino groups.
-
References
-
Synthesis of 2-hydrazinobenzothiazoles: Gvozdjakova, A., et al. "Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole."[4] Chemical Papers, vol. 40, no.[4] 6, 1986, pp. 797-800.[4]
-
NMR Characterization of Benzothiazole Hydrazides: Al-Soghier, H.M., et al. "NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes." Results in Chemistry, vol. 3, 2021.
-
Tautomerism in Heterocyclic Hydrazines: "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones." Organic & Biomolecular Chemistry.
-
Biological Applications & Scaffold Utility: "Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives." Arabian Journal of Chemistry, 2011.
-
Commercial Reference & CAS Data: Sigma-Aldrich Product Entry: 2-hydrazinyl-1,3-benzothiazole-6-carbohydrazide (CAS: 924869-07-8).
Sources
spectroscopic data (NMR, IR, MS) of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and expected spectroscopic data for the characterization of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The following sections detail the synthesis, and the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Benzothiazole Scaffold
Benzothiazoles are a class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This core structure is of significant interest in pharmaceutical research due to its wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The title compound, 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, incorporates two reactive hydrazinyl groups, making it a versatile building block for the synthesis of more complex derivatives. Accurate and unambiguous structural confirmation is paramount, and this is achieved through a combination of modern spectroscopic techniques.
Synthesis Pathway
The synthesis of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide can be approached through a multi-step process, starting from a commercially available substituted aniline. A plausible and efficient route is outlined below. The choice of reagents and reaction conditions is critical for achieving a good yield and purity of the final product.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 4-amino-3-mercaptobenzoate
-
To a solution of methyl 4-aminobenzoate in a suitable solvent, add chlorosulfonic acid at a low temperature to introduce a sulfonyl chloride group.
-
The resulting intermediate is then reduced, for example, using tin(II) chloride in an acidic medium, to yield the mercapto derivative.
Step 2: Formation of the Benzothiazole Ring
-
The methyl 4-amino-3-mercaptobenzoate is cyclized using cyanogen bromide to form the 2-amino-1,3-benzothiazole-6-carboxylate intermediate.
Step 3: Introduction of the Hydrazinyl Groups
-
The ester group at the 6-position is converted to a carbohydrazide by refluxing with hydrazine hydrate.
-
The amino group at the 2-position is converted to a hydrazino group via diazotization followed by reduction.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway for 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide.
Spectroscopic Characterization
The following sections provide detailed protocols for acquiring and interpreting the NMR, IR, and MS data for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, a suite of 1D and 2D NMR experiments is recommended for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., NH, NH₂).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate between CH, CH₂, and CH₃ groups)
-
COSY (Correlation Spectroscopy) for ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C long-range correlations.
-
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 | s | 1H | -C(=O)NH- |
| ~ 8.5 | s | 1H | Ar-H |
| ~ 7.8 | d | 1H | Ar-H |
| ~ 7.5 | d | 1H | Ar-H |
| ~ 8.0 | s (br) | 1H | -NH-NH₂ |
| ~ 4.5 | s (br) | 2H | -NH-NH₂ |
| ~ 4.3 | s (br) | 2H | -C(=O)NHNH₂ |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O |
| ~ 165 | C-2 (C=N) |
| ~ 150 | Ar-C (quaternary) |
| ~ 135 | Ar-C (quaternary) |
| ~ 130 | Ar-C (quaternary) |
| ~ 125 | Ar-CH |
| ~ 122 | Ar-CH |
| ~ 118 | Ar-CH |
Interpretation and Rationale:
-
The aromatic protons are expected to appear in the range of δ 7.5-8.5 ppm, with their splitting patterns determined by their positions on the benzothiazole ring.
-
The exchangeable protons of the hydrazide and hydrazine groups will likely appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.
-
The carbonyl carbon of the hydrazide is expected to be the most downfield signal in the ¹³C NMR spectrum.
-
The C-2 carbon of the benzothiazole ring, being part of a C=N bond, will also be significantly downfield.
Caption: Recommended NMR experimental workflow for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium-Strong, Broad | N-H stretching (hydrazide and hydrazine) |
| ~ 3050 | Weak | Aromatic C-H stretching |
| ~ 1650 | Strong | C=O stretching (amide I) |
| ~ 1610 | Medium | C=N stretching (benzothiazole) |
| ~ 1580 | Medium | N-H bending |
| ~ 1500 | Medium | Aromatic C=C stretching |
Interpretation and Rationale:
-
The presence of multiple N-H bonds in the two hydrazinyl groups will result in a broad and strong absorption in the 3300-3400 cm⁻¹ region.
-
The carbonyl group of the carbohydrazide will give rise to a strong absorption band around 1650 cm⁻¹, a characteristic feature of amides.
-
The C=N stretch of the thiazole ring is expected around 1610 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: MS
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument is recommended for accurate mass determination.
-
Ionization Source: Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.
-
Analysis Mode: Both positive and negative ion modes should be explored.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₈N₆OS
-
Monoisotopic Mass: 224.0531 u
-
Expected [M+H]⁺: 225.0609
-
Expected [M-H]⁻: 223.0453
Fragmentation Analysis:
The fragmentation pattern will provide further structural confirmation. Key expected fragmentations include the loss of the hydrazinyl groups and cleavage of the carbohydrazide side chain.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous structural characterization of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide. The protocols and predicted data presented in this guide offer a robust framework for researchers working with this and related heterocyclic compounds. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for publication and patent applications.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Synthesis of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Journal of Heterocyclic Chemistry. (A representative journal for similar synthetic procedures).
Technical Guide: Biological Activity & Therapeutic Potential of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide Derivatives
Executive Summary
The 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its dual-pharmacophore architecture. This molecule integrates a reactive 2-hydrazino moiety and a 6-carbohydrazide tail on a rigid benzothiazole core. This unique substitution pattern allows for the simultaneous derivatization of two distinct sites, facilitating the synthesis of bis-Schiff bases, fused triazoles, and hybrid conjugates.
This technical guide analyzes the structural rationale, synthetic pathways, and validated biological activities (specifically anticancer and antimicrobial) of this class of compounds.[1] It serves as a blueprint for researchers aiming to exploit this scaffold for multi-target drug discovery.
Chemical Architecture & Rational Design
The pharmacological potency of this scaffold stems from its ability to interact with diverse biological targets via hydrogen bonding,
Structure-Activity Relationship (SAR)
-
The Core (Benzothiazole): A bioisostere of the indole ring (found in auxin and serotonin), it intercalates with DNA and binds to the ATP-binding pockets of kinases.
-
Position 2 (Hydrazino Group): A strong nucleophile essential for forming azomethine linkages (-N=CH-). Derivatives at this position often exhibit anti-inflammatory and antimicrobial properties by inhibiting enzymes like COX-2 or DNA gyrase.
-
Position 6 (Carbohydrazide Group): This polar extension improves water solubility and provides a second "warhead" for covalent bonding or hydrogen bonding with receptor pockets (e.g., EGFR, tubulin).
The "Dual-Warhead" Advantage
Unlike mono-substituted benzothiazoles, the 2,6-disubstituted core allows for the construction of hybrid molecules . For instance, the 2-position can be tailored for lipophilicity (membrane penetration), while the 6-position is optimized for target specificity (e.g., kinase inhibition).
Synthetic Pathways[2][3][4]
The synthesis of the parent core, 2-hydrazino-1,3-benzothiazole-6-carbohydrazide , requires a convergent strategy starting from 4-amino-3-mercaptobenzoic acid derivatives.
Core Synthesis Protocol
Objective: Synthesis of 2-hydrazino-1,3-benzothiazole-6-carbohydrazide from 4-amino-3-mercaptobenzoic acid.
Reagents:
-
4-Amino-3-mercaptobenzoic acid (Precursor)
-
Carbon disulfide (
) / Potassium Hydroxide (KOH) -
Hydrazine Hydrate (
, 99%)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Esterification: Reflux 4-amino-3-mercaptobenzoic acid with absolute ethanol and catalytic
to yield ethyl 4-amino-3-mercaptobenzoate. -
Cyclization: Treat the ester with
and KOH in ethanol under reflux (4-6 hours). Acidify with HCl to precipitate ethyl 2-thioxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate. -
Hydrazinolysis (The Critical Step):
-
Dissolve the 2-thioxo intermediate in ethanol.
-
Add excess hydrazine hydrate (1:5 molar ratio) to ensure reaction at both the 2-thioxo (nucleophilic substitution) and 6-ester (nucleophilic acyl substitution) sites.
-
Reflux for 8–12 hours until evolution of
ceases. -
Purification: Cool to room temperature. The product precipitates as a solid.[4] Filter, wash with cold water, and recrystallize from DMF/Ethanol.
-
Visualization of Synthesis Workflow
Caption: Convergent synthesis of the 2-hydrazino-1,3-benzothiazole-6-carbohydrazide scaffold.
Therapeutic Profiles & Biological Activity[2][7][8][9][10]
Anticancer Activity
Derivatives of benzothiazole-6-carbohydrazide have shown potent cytotoxicity against prostate (PC-3), breast (MCF-7), and lung (A549) cancer cell lines.
-
Mechanism of Action:
-
Tubulin Polymerization Inhibition: Similar to paclitaxel, these derivatives can bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase.
-
ROS Induction: Certain derivatives, particularly sulfonated conjugates, trigger the accumulation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis.
-
Kinase Inhibition: The benzothiazole core mimics the purine ring of ATP, allowing it to inhibit tyrosine kinases like EGFR and VEGFR.
-
Key Study: N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide demonstrated significant tumor growth suppression in PC-3 xenograft mouse models, validating the 6-carbohydrazide position as a viable therapeutic handle.[5]
Antimicrobial Activity
The hydrazide functionalities at positions 2 and 6 are ideal for forming Schiff bases with aromatic aldehydes. These derivatives act as potent antimicrobial agents.[1][6]
-
Target: DNA Gyrase (Bacteria) and Lanosterol 14
-demethylase (Fungi). -
Efficacy: Bis-hydrazone derivatives often outperform mono-hydrazones due to their ability to cross-link biological targets or chelate essential metal ions (
, ) required for microbial enzyme function.
Comparative Activity Data (Representative)
Table 1: Bioactivity profile of selected 6-carbohydrazide derivatives.
| Derivative Type | Substitution (R) | Target Organism/Cell | Activity Metric | Mechanism Hint |
| Bis-Schiff Base | 4-Nitrobenzylidene | S. aureus (Gram +) | MIC: 4–8 | DNA Gyrase inhibition |
| Bis-Schiff Base | 2-Hydroxyphenyl | E. coli (Gram -) | MIC: 8–16 | Membrane disruption |
| Fused Triazole | (Cyclized Core) | C. albicans (Fungi) | MIC: 12.5 | Ergosterol synthesis block |
| Nitrothiophene | 5-Nitrothiophene | PC-3 (Prostate Cancer) | Apoptosis/Angiogenesis inhibition |
Experimental Protocols (Self-Validating)
In Vitro Cytotoxicity Assay (MTT Protocol)
This protocol validates the anticancer potential of the synthesized derivatives.
Principle: The reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Workflow:
-
Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24h at 37°C ( ). -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100
M).-
Control: 0.1% DMSO (Negative), Doxorubicin (Positive).
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove supernatant. Add 100
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate
using non-linear regression.
Pathway Visualization: Anticancer Mechanism
Caption: Multi-target mechanism of action for benzothiazole-6-carbohydrazide derivatives.
Future Outlook & Molecular Docking
For researchers extending this work, molecular docking is the next logical validation step.
-
Recommended PDB ID for Antimicrobial: 1KZN (DNA Gyrase B).
-
Recommended PDB ID for Anticancer: 1M17 (EGFR) or 1SA0 (Tubulin).
-
Focus: Analyze the interaction of the 6-carbohydrazide oxygen and nitrogen atoms with amino acid residues (e.g., Asp, Glu) in the active site.
References
-
Synthesis and biological evaluation of some new 2-hydrazino-benzothiazole derivatives. European Journal of Medicinal Chemistry. 2
-
N'-Formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide as a potential anti-tumour agent for prostate cancer. Journal of Pharmacy and Pharmacology. 5[7][8]
-
Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates. RSC Advances. 9
-
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 10[9][7][6][8]
-
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. N'-Formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide as a potential anti-tumour agent for prostate cancer in experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijiset.com [ijiset.com]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Abstract & Scientific Rationale
The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to anticancer properties.[1][2] The target molecule, 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide , represents a "dual-warhead" intermediate. It possesses two reactive hydrazine moieties: a nucleophilic hydrazine at the C2 position and a carbohydrazide at the C6 position.
This protocol outlines a robust, three-step synthetic pathway designed for reproducibility and scalability. Unlike direct hydrazinolysis of 2-aminobenzothiazoles, which often requires harsh forcing conditions, this method utilizes a 2-chlorobenzothiazole intermediate . The chlorine atom at C2 serves as an excellent leaving group, allowing for milder substitution conditions that preserve the integrity of the C6-ester prior to its conversion to the carbohydrazide. This "Activation-Substitution" strategy minimizes side reactions such as polymerization or hydrolysis.
Retrosynthetic Analysis (Logic Flow)
The synthesis is designed backwards from the target to commercially available starting materials.
Figure 1: Retrosynthetic strategy prioritizing the activation of the C2 position via chlorination.
Materials & Reagents
| Reagent | Role | Purity/Grade |
| Methyl 4-aminobenzoate | Starting Material | >98% |
| Potassium Thiocyanate (KSCN) | Cyclization Reagent | ACS Reagent |
| Bromine (Br₂) | Oxidant (Hugershoff) | Reagent Grade |
| Glacial Acetic Acid | Solvent | >99.7% |
| Sodium Nitrite (NaNO₂) | Diazotization Agent | >97% |
| Copper(I) Chloride (CuCl) | Sandmeyer Catalyst | >97% |
| Hydrazine Hydrate (N₂H₄[3]·H₂O) | Reactant (80% or 99%) | Reagent Grade |
| Ethanol (Absolute) | Solvent | Anhydrous |
Experimental Protocol
Step 1: Synthesis of Methyl 2-amino-1,3-benzothiazole-6-carboxylate
Rationale: The Hugershoff reaction is utilized to construct the benzothiazole core directly from the para-substituted aniline.
-
Preparation: Dissolve Methyl 4-aminobenzoate (0.1 mol) and KSCN (0.4 mol) in glacial acetic acid (150 mL).
-
Cyclization: Cool the solution to 0–5 °C in an ice bath. Add a solution of Bromine (0.1 mol) in glacial acetic acid (25 mL) dropwise over 30 minutes. Maintain temperature below 10 °C to prevent over-oxidation.
-
Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into crushed ice (500 g). The hydrobromide salt of the product may precipitate.[1] Neutralize the slurry to pH 8 using ammonium hydroxide (25% aq).[4]
-
Isolation: Filter the resulting precipitate. Wash copiously with cold water to remove inorganic salts.
-
Purification: Recrystallize from ethanol.
-
Expected Yield: 75–85%
-
Appearance: Yellowish solid.
-
Step 2: Synthesis of Methyl 2-chloro-1,3-benzothiazole-6-carboxylate
Rationale: Converting the C2-amino group to a C2-chloro group activates the position for nucleophilic attack. The amino group is a poor leaving group; the chloro group is excellent.
-
Diazotization: Suspend the 2-amino intermediate (0.05 mol) in concentrated HCl (40 mL) and cool to -5 °C. Add a solution of NaNO₂ (0.075 mol) in water (15 mL) dropwise, keeping the temperature below 0 °C. Stir for 30 min to form the diazonium salt.
-
Sandmeyer Reaction: In a separate vessel, dissolve CuCl (0.1 mol) in concentrated HCl (30 mL) and cool to 0 °C. Slowly add the cold diazonium suspension to the CuCl solution with vigorous stirring.
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Evolution of nitrogen gas will be observed.
-
Workup: Dilute with water (200 mL) and extract with dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash the organic layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent.[5] Recrystallize from ethanol/water.
-
Expected Yield: 60–70%
-
Key Checkpoint: IR spectrum should show loss of N-H stretches (3100–3400 cm⁻¹) and retention of Ester C=O (~1710 cm⁻¹).
-
Step 3: Synthesis of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Rationale: This step performs two transformations simultaneously: Nucleophilic Aromatic Substitution (S_NAr) at C2 and Nucleophilic Acyl Substitution at C6.
-
Reaction Setup: Dissolve Methyl 2-chloro-1,3-benzothiazole-6-carboxylate (0.02 mol) in absolute ethanol (50 mL).
-
Reagent Addition: Add Hydrazine Hydrate (0.1 mol, 5 equivalents) dropwise. Note: Excess hydrazine is critical to prevent the formation of dimeric byproducts.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 6–8 hours.
-
Observation: The solution will likely change color, and a solid precipitate may begin to form as the product is less soluble than the starting material.
-
-
Cooling & Isolation: Cool the reaction mixture to room temperature and then to 0 °C. Filter the solid precipitate.
-
Washing: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether to remove unreacted hydrazine.
-
Purification: Recrystallize from DMF/Ethanol or Ethanol/Water (1:1) if necessary.
-
Expected Yield: 65–75%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: >240 °C (dec).
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed:
| Technique | Expected Signature | Diagnostic Value |
| FT-IR | 3100–3400 cm⁻¹: Multiple peaks (NH, NH₂).1650–1680 cm⁻¹: Amide C=O (Hydrazide).Absent: ~1720 cm⁻¹ (Ester C=O) and C-Cl stretch. | Confirms conversion of Ester to Hydrazide and substitution of Cl. |
| ¹H-NMR (DMSO-d₆) | ~9.5 ppm: CONH NH₂ (singlet, broad).~8.5 ppm: NHNH₂ (singlet, broad).~4.5 ppm: NH₂ protons (broad, exchangeable).Aromatic: 3 distinct protons (d, d, s pattern). | Confirms the presence of both hydrazine moieties. |
| Mass Spectrometry | [M+H]⁺: Calc. MW + 1.Check for [M+Na]⁺. | Confirms molecular weight and formula. |
Troubleshooting & Optimization
-
Issue: Low Yield in Step 3.
-
Cause: Hydrolysis of the ester to the carboxylic acid instead of the hydrazide.
-
Solution: Ensure the ethanol is anhydrous. Water competes with hydrazine as a nucleophile.
-
-
Issue: Dimerization (R-NH-NH-R).
-
Cause: Insufficient hydrazine concentration.
-
Solution: Use a large excess of hydrazine hydrate (5–10 eq). The kinetic product is the mono-substituted hydrazine; the dimer is the thermodynamic product favored by low concentration.
-
-
Issue: Incomplete C2 Substitution.
-
Cause: Reaction temperature too low.
-
Solution: Ensure vigorous reflux. If the Cl is stubborn, use n-butanol (higher boiling point) as the solvent, though ethanol is usually sufficient for benzothiazoles.
-
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metal oxides.
-
Bromine: Corrosive and volatile. Use a dropping funnel and proper ventilation.
-
Diazonium Salts: Potentially explosive if allowed to dry. Process the intermediate immediately in solution.
References
-
Synthesis of 2-aminobenzothiazoles (Hugershoff Reaction)
-
Organic Syntheses, Coll. Vol. 3, p. 76 (1955). "2-Amino-6-methylbenzothiazole".[5]
-
-
Synthesis of 2-hydrazinobenzothiazoles
- Chemical Papers 40(6), 791–796 (1986).
-
General Synthesis of Benzothiazole Hydrazones
- Arabian Journal of Chemistry, Vol 4, Issue 3, 2011.
-
Review of Benzothiazole Synthesis
- Molecules, 2012, 17(12). "Recent Advances in the Synthesis of Benzothiazoles".
Sources
Application Notes & Protocols: 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide as a Versatile Precursor for the Synthesis of Biologically Active Hydrazones
Introduction
The benzothiazole scaffold is a privileged bicyclic heterocyclic system that constitutes the core of numerous compounds with a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1] When functionalized with a hydrazone moiety (a class of compounds characterized by the >C=N-NH- structure), the biological potential of the resulting molecules is often significantly enhanced.[2][3] Hydrazones are known for their diverse pharmacological effects, which are attributed to their ability to form stable complexes with metal ions and interact with various biological targets.[2][4]
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the use of 2-hydrazino-1,3-benzothiazole-6-carbohydrazide as a key building block for the synthesis of novel hydrazone derivatives. The presence of two reactive hydrazinyl groups on the benzothiazole core allows for the generation of diverse molecular libraries through condensation with a wide range of aldehydes and ketones. We will first detail a proposed synthetic route for the precursor itself, followed by detailed protocols for its conversion into target hydrazones, and conclude with a discussion on their characterization and potential applications.
Part 1: Synthesis of the Precursor: 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Sources
Application Note: Analytical Characterization of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Abstract
This application note details the comprehensive analytical characterization of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide (CAS: 924869-07-8).[1] As a critical intermediate in the synthesis of bioactive Schiff bases and metal complexes, the purity and structural integrity of this "dual-hydrazide" scaffold are paramount. This guide provides validated protocols for HPLC purity profiling, spectroscopic identification (FT-IR, NMR), and thermal analysis, addressing specific challenges related to the molecule's solubility and tautomeric behavior.
Introduction & Chemical Context
The molecule 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide presents a unique analytical challenge due to its dual nucleophilic centers. It features a benzothiazole core substituted at position 2 with a hydrazine group (
Analytical Challenges
-
Solubility: The rigid bicyclic system and polar hydrogen-bonding groups create poor solubility in non-polar solvents (hexane, chloroform) and moderate solubility in alcohols. High-polarity solvents (DMSO, DMF) are required for complete solubilization.
-
Tautomerism: The 2-hydrazino moiety can exist in an amino-imino tautomeric equilibrium, potentially broadening NMR signals or causing peak splitting in chromatography.
-
Oxidative Instability: Both hydrazine groups are susceptible to oxidation, requiring fresh sample preparation and inert atmosphere handling during thermal analysis.
Characterization Workflow
The following diagram outlines the logical flow for validating the material, from crude synthesis to final Certificate of Analysis (CoA).
Figure 1: Step-by-step analytical workflow for validating benzothiazole hydrazide derivatives.
Protocol: High-Performance Liquid Chromatography (HPLC)
Due to the basicity of the hydrazine groups, standard neutral mobile phases cause peak tailing. This protocol uses an acidic modifier to protonate the nitrogens, ensuring sharp peak shape.
Method Parameters
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-10 µL |
| Detection | UV at 254 nm (aromatic core) and 300 nm (conjugated system) |
| Column Temp | 30°C |
| Diluent | DMSO (Dimethyl sulfoxide) - Crucial for solubility |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 95 | 5 | Re-equilibration |
Data Interpretation:
-
Retention Time: Expect the target peak between 8–12 minutes depending on the exact column carbon load.
-
Impurities: Look for early eluting peaks (unreacted hydrazine) or late eluting dimers (oxidative coupling products).
Protocol: Spectroscopic Identification
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 is the only recommended solvent. Chloroform and Methanol are insufficient for solubilizing the rigid lattice.
Expected 1H NMR Shifts (400 MHz, DMSO-d6, δ ppm):
| Proton Environment | Shift (δ) | Multiplicity | Integration | Notes |
| Hydrazide NH (Pos 6) | 9.80 – 10.00 | Singlet (Broad) | 1H | Amide proton; disappears with D2O shake. |
| Benzothiazole H-4 | 8.35 – 8.45 | Doublet (d) | 1H | meta coupling to H-5, ortho to H-7 is blocked. |
| Benzothiazole H-7 | 7.80 – 7.90 | Doublet (d) | 1H | ortho coupling to H-5. |
| Benzothiazole H-5 | 7.40 – 7.50 | Doublet of Doublets (dd) | 1H | Coupled to H-4 and H-7. |
| Hydrazine NH (Pos 2) | 8.80 – 9.20 | Broad Singlet | 1H | Highly variable due to tautomerism. |
| Terminal -NH2 Groups | 4.50 – 5.50 | Broad Singlet | 4H | Two distinct NH2 groups; often merge or appear as two humps. |
Critical Analysis: The presence of two distinct carbonyl-related environments in the Carbon-13 spectrum is a common error. There should be only one amide carbonyl (approx. 165 ppm). The C2 carbon (attached to S, N, and hydrazine) appears upfield around 168-170 ppm (C=N character).
B. FT-IR Spectroscopy (KBr Pellet)
-
3350–3150 cm⁻¹: Doublet/Multiplet spikes indicating primary amine (-NH2) stretching.
-
1660–1690 cm⁻¹: Strong C=O stretching (Amide I band) from the position 6 carbohydrazide.
-
1610–1630 cm⁻¹: C=N stretching of the thiazole ring.
-
~750 cm⁻¹: C-S-C stretching (weak but diagnostic).
Protocol: Thermal Analysis (DSC/TGA)
Thermal characterization is vital to distinguish between the anhydrous form and potential solvates (often hydrates formed during hydrazine hydrate synthesis).
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Pan: Aluminum, crimped but vented (to allow gas escape).
-
Ramp: 10°C/min from 40°C to 350°C.
-
Purge Gas: Nitrogen (50 mL/min).
Expected Profile:
-
Desolvation (if hydrate): Endotherm < 120°C.
-
Melting Point: Sharp endotherm typically > 250°C (often accompanied by decomposition/browning).
-
Decomposition: Exothermic events > 280°C indicating hydrazine breakdown.
References
-
Synthesis & Antimicrobial Context
- Title: Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evalu
- Source: ResearchGate / Journal of Chemical and Pharmaceutical Research.
-
URL:
-
Benzothiazole Hydrazide Properties
-
Title: 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide (PubChem Compound Summary).[1]
- Source: National Center for Biotechnology Inform
-
URL:
-
-
General Analytical Methods for Hydrazines
-
Title: Chromatographic methods of determining hydrazine and its polar derivatives.[2]
- Source: Journal of Analytical Chemistry (via ResearchG
-
URL:
-
-
Structural Analog Data (2-substituted-6-fluoro)
- Title: 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characteriz
-
Source: International Journal of ChemTech Research.[3]
-
URL:
Sources
- 1. 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide | C8H9N5OS | CID 18526110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. sphinxsai.com [sphinxsai.com]
Application Note: A Practical Guide to the Purification of Synthesized 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Introduction: The Critical Role of Purity
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. Its distinct structural motifs, the hydrazino group at the 2-position and the carbohydrazide at the 6-position, offer multiple reactive sites for building molecular complexity. As with any active pharmaceutical ingredient (API) precursor, achieving high purity is not merely a procedural step but a fundamental requirement for ensuring reproducible biological data, reliable structure-activity relationship (SAR) studies, and ultimately, safety and efficacy.
This guide provides a detailed, experience-driven framework for the purification of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide from a crude synthetic mixture. We will move beyond simple step-by-step instructions to explain the underlying chemical principles that govern each technique, empowering researchers to adapt and troubleshoot the protocols for optimal results.
Understanding the Molecular Profile and Potential Impurities
Effective purification begins with a thorough understanding of the target molecule and the likely contaminants from its synthesis. The synthesis of benzothiazole derivatives often involves nucleophilic substitution reactions, frequently using reagents like hydrazine hydrate.[1][2]
Target Molecule Profile:
| Property | Value | Source |
| Chemical Formula | C₈H₉N₅OS | [3] |
| Molecular Weight | 223.26 g/mol | [3] |
| Appearance | Typically a white to light yellow or orange powder/crystal | [1][4] |
| Key Functional Groups | Aromatic benzothiazole core, two basic hydrazine moieties | |
| Predicted Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (Methanol, Ethanol), especially when hot; poorly soluble in water and non-polar solvents. | [4][5] |
Common Process-Related Impurities:
-
Unreacted Hydrazine Hydrate: A common excess reagent used in the synthesis.[1][2] Its high polarity and boiling point can make it difficult to remove by simple evaporation.
-
Starting Materials: Incomplete conversion can leave residual precursors, such as a 2-mercapto or 2-chloro-benzothiazole derivative.
-
Side-Products: Oxidation of the hydrazine moieties or the formation of dimeric species can occur.
-
Inorganic Salts: Byproducts from the reaction, such as hydrochlorides, if acidic conditions are used.[2]
A Strategic Workflow for Purification
A multi-step approach is typically required to systematically remove the diverse range of potential impurities. The following workflow is designed to proceed from bulk impurity removal to fine purification, minimizing product loss at each stage.
Caption: Logical workflow for the purification of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide.
Detailed Purification Protocols
Protocol 1: Preliminary Purification via Aqueous Wash
Rationale: This initial step is designed to remove highly water-soluble impurities, most notably residual hydrazine hydrate and inorganic salts, without significantly dissolving the target compound.
Methodology:
-
Transfer the crude, solid product to an Erlenmeyer flask.
-
For every 1 gram of crude material, add 10-15 mL of deionized water.
-
Stir the resulting slurry vigorously at room temperature for 20-30 minutes using a magnetic stirrer.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two additional portions of cold deionized water (5 mL per gram of initial material).
-
Press the solid as dry as possible on the filter and then transfer it to a watch glass to air-dry or dry in a vacuum oven at a low temperature (40-50 °C).
Protocol 2: Primary Purification via Recrystallization
Rationale: Recrystallization is a powerful technique that separates compounds based on differences in their solubility in a specific solvent at different temperatures. The ideal solvent will dissolve the target compound completely when hot but poorly when cold, while impurities remain soluble at cold temperatures or are insoluble when hot. For benzothiazole derivatives, polar solvents like ethanol are often effective.[2][6][7]
Solvent Selection:
| Solvent System | Rationale & Expected Outcome |
| Ethanol (96%) | Good general-purpose solvent for many benzothiazole derivatives.[5] Dissolves the compound when hot, and crystals form upon cooling. |
| Ethanol/Water | Adding water as an anti-solvent can decrease the compound's solubility and improve crystal yield. The optimal ratio must be determined empirically. |
| Acetone/Water | Similar to ethanol/water, this system can be effective for polar compounds.[5] |
| DMF/Methanol | For compounds with poor solubility, dissolving in a minimum of hot DMF and then inducing precipitation with methanol can be a viable strategy. |
Methodology (Using Ethanol):
-
Place the washed and dried solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of 96% ethanol, just enough to cover the solid.
-
Heat the mixture to a gentle reflux on a hot plate with stirring.
-
Add more hot ethanol dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
If any insoluble impurities remain in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals thoroughly in a vacuum oven.
Protocol 3: High-Purity Purification via Flash Column Chromatography
Rationale: When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the method of choice.[6] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Given the polar nature of the target compound, a polar solvent system is required for elution.
Methodology:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent) Selection:
-
Begin by determining an appropriate solvent system using Thin-Layer Chromatography (TLC).
-
A good starting point is a mixture of a moderately polar solvent and a highly polar solvent, such as Dichloromethane (DCM) / Methanol or Ethyl Acetate / Methanol.
-
The ideal eluent system should provide a retention factor (Rƒ) for the target compound of approximately 0.25 - 0.35.
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the least polar solvent of your chosen eluent system.
-
-
Sample Loading:
-
Dissolve the impure material in a minimum amount of the eluent or a stronger solvent (like DMF or DMSO).
-
Alternatively, for better resolution, pre-adsorb the compound onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (e.g., methanol), add silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.
-
-
Elution:
-
Begin elution with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example, start with 100% DCM and gradually increase the percentage of Methanol.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
-
Purity Verification: The Self-Validating System
Trust in the final product comes from rigorous verification.
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring purification progress. A pure compound should appear as a single, well-defined spot. Use the same eluent system developed for column chromatography.
-
Melting Point (MP): A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. Compare the observed MP to literature values if available. Impurities tend to depress and broaden the melting point range. The melting point of the related 2-hydrazinobenzothiazole is 198-202 °C.[4]
-
Spectroscopic Analysis: For final structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and FT-IR are indispensable.[1][2]
Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Add a small amount of additional hot solvent. / Try a different solvent system with a lower boiling point. |
| Poor or No Crystal Formation | Too much solvent was used. / The solution was cooled too rapidly. | Concentrate the solution by boiling off some solvent. / Allow the solution to cool more slowly. / Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Compound Streaks on TLC Plate | The compound is highly polar and interacting strongly with the silica. / The sample is too concentrated. | Add a small amount of acetic acid or triethylamine (1%) to the eluent to suppress ionization. / Spot a more dilute sample. |
| Compound Won't Elute from Silica Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). |
References
-
Holbová, E., & Perjéssy, A. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Retrieved from [Link]
-
Kumar, S., et al. (n.d.). Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. SciSpace. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2(3H)-Benzothiazolone, hydrazone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Gareau, Y., & Juteau, H. (1997). Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. The Journal of Organic Chemistry, 62(1), 131-135. Retrieved from [Link]
-
Al-Juboori, A. M. H., et al. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydrazino-6-chloro-1,3-benzothiazole. Retrieved from [Link]
-
Acar, Ç., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(39), 25685-25697. Retrieved from [Link]
-
Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 10, S1749-S1755. Retrieved from [Link]
-
Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1213. Retrieved from [Link]
-
Kirsch, P., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 26(16), 5013. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Retrieved from [Link]
-
Gomasa, G., et al. (2018). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 10(3), 273-277. Retrieved from [Link]
- Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
-
PubChem. (n.d.). 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide. Retrieved from [Link]
-
Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide | C8H9N5OS | CID 18526110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jyoungpharm.org [jyoungpharm.org]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide derivatives
Welcome to the Advanced Synthesis & Optimization Hub. This guide addresses the specific challenges associated with the 2-hydrazino-1,3-benzothiazole-6-carbohydrazide scaffold. Unlike simple benzothiazoles, this molecule possesses two distinct nucleophilic centers (the C2-hydrazino group and the C6-carbohydrazide group), creating unique challenges in regioselectivity, solubility, and purification.
Quick Navigation
-
(Yield Optimization)
-
(Schiff Base Formation)
Module 1: Core Scaffold Synthesis
Objective: Synthesize the dual-hydrazide core from 2-mercaptobenzothiazole-6-carboxylic acid or 2-amino precursors.
The Protocol: Simultaneous Hydrazinolysis
The most efficient route typically involves converting the C6-carboxylic acid to an ester, followed by nucleophilic displacement at C2 and hydrazinolysis at C6 using excess hydrazine hydrate.
Step-by-Step Optimization:
-
Esterification: Reflux 2-mercaptobenzothiazole-6-carboxylic acid in absolute ethanol with catalytic
to form the ethyl ester.-
Checkpoint: Monitor TLC until the acid spot disappears. Unreacted acid will form salts with hydrazine later, lowering yield.
-
-
Nucleophilic Substitution (The Critical Step):
-
Reagents: Suspend the ester in ethanol (or butanol for higher temp). Add Hydrazine Hydrate (80-99%) in large excess (5–10 equivalents).
-
Conditions: Reflux for 12–24 hours.
-
Mechanism: Hydrazine acts as a nucleophile, converting the C6-ester to a carbohydrazide (
) and displacing the C2-mercapto group ( ) to form the hydrazine ( ).
-
Visual Workflow (Synthesis Pathway)
Caption: Dual-functionalization pathway converting C6-ester and C2-thiol to hydrazide/hydrazine moieties.
Module 2: Regioselective Derivatization
The Challenge: You have two nucleophilic sites.
-
C2-Hydrazine: Attached to the heteroaromatic ring. Generally more nucleophilic due to the alpha-effect and lack of electron-withdrawing carbonyl resonance (compared to the hydrazide).
-
C6-Carbohydrazide: Acyl hydrazide. Less nucleophilic but stable.
Scenario A: Bis-Schiff Base Formation (Full Derivatization)
To react both sites with an aldehyde/ketone:
-
Stoichiometry: Use 2.2 to 2.5 equivalents of the aldehyde.
-
Catalyst: Glacial Acetic Acid (catalytic amount).[1]
-
Solvent: Ethanol or DMF (if solubility is poor).
-
Reflux: 4–8 hours.
Scenario B: Regioselective Targeting (C2 vs. C6)
Experimental evidence suggests the C2-hydrazine is more reactive.
| Target Site | Conditions | Logic |
| C2-Only | 1.0 eq Aldehyde, Low Temp ( | The C2-hydrazine is more basic and reacts faster kinetically than the resonance-stabilized C6-hydrazide. |
| C6-Only | Difficult to achieve directly without protecting C2. | Recommendation: Protect C2 with a bulky ketone (reversible) or synthesize the C6-hydrazide before introducing the C2-hydrazine. |
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turns black/tarry during hydrazinolysis. What went wrong?
Diagnosis: Oxidation of the hydrazine or the thiolate intermediate. Solution:
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon. Hydrazine at high temperatures is susceptible to oxidation.
-
Quality of Hydrazine: Ensure your hydrazine hydrate is clear, not yellow. Old hydrazine degrades.
-
Temperature Control: If using butanol (
), try reducing to ethanol ( ) and extending the time. High heat promotes polymerization of benzothiazole byproducts.
Q2: The product is not precipitating from the reaction mixture.
Diagnosis: The dual-hydrazide core is amphoteric and highly polar. Solution:
-
Concentration: Distill off 70% of the solvent.
-
Cooling: Place the flask in an ice bath for at least 2 hours.
-
Anti-solvent: Pour the concentrated reaction mixture into ice-cold water . If it doesn't precipitate, neutralize with dilute HCl to pH 7–8 (carefully, as protonating the nitrogens too much will solubilize it).
Q3: I see multiple spots on TLC during Schiff base formation.
Diagnosis: Incomplete conversion or formation of diastereomers (E/Z isomers) which is common in hydrazones. Troubleshooting Decision Tree:
Caption: Diagnostic logic for analyzing TLC plates of benzothiazole hydrazone derivatives.
Q4: How do I solve solubility issues for NMR/Biological testing?
Context: Benzothiazole-bis-hydrazones are often "brick dust"—insoluble in water and ethanol. Technical Guidance:
-
NMR: Use DMSO-
. If signals are broad, heat the NMR tube to to break intermolecular H-bonds. -
Bio-Assays:
-
Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Dilute into the assay buffer. Note: Keep final DMSO < 1% to avoid cytotoxicity.
-
If precipitation occurs upon dilution, consider encapsulating with hydroxypropyl-
-cyclodextrin to improve aqueous stability [5].
-
References
-
Synthesis of 2-hydrazinobenzothiazole derivatives
-
Benzothiazole Hydrazone Antimicrobial Evaluation
- Source: Arabian Journal of Chemistry.
-
URL:[Link]
-
Solubility Optimization
-
Synthetic Strategies Review
- Source: RSC Publishing. "Synthetic strategies towards benzothiazole-based compounds."
-
URL:[Link]
-
Hydrazone Solubility Data
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide Bioassays
Status: Operational Ticket ID: T-HBZC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely working with 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide (or its derivatives) because it is a "privileged scaffold" in medicinal chemistry—known for anti-microbial, anti-cancer, and enzyme inhibitory potential (e.g., urease, carbonic anhydrase).
However, this molecule presents a "perfect storm" of physicochemical challenges:
-
Solubility: The planar benzothiazole core drives aggregation.
-
Reactivity: The hydrazine/hydrazide moieties are nucleophilic and redox-active.
-
Photophysics: The core is inherently fluorescent, interfering with optical readouts.
This guide moves beyond basic protocols to address the causality of assay failure.
Part 1: The "Crash Out" (Solubility & Handling)
User Complaint: "I dissolved the compound in DMSO, but it precipitated immediately upon adding it to the assay buffer."
The Science: This molecule combines a hydrophobic aromatic core with hydrogen-bond donors/acceptors. When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the rapid change in polarity causes "solvent shock." The water molecules strip the DMSO shell faster than the compound can equilibrate, forcing it to aggregate into kinetically trapped precipitates.
Troubleshooting Protocol: The "Sandwich" Dilution Do not pipette directly from 100% DMSO to 100% Buffer. Use an intermediate step.
| Step | Action | Technical Rationale |
| 1 | Prepare Master Stock | Dissolve compound in 100% anhydrous DMSO to 10–50 mM. Sonicate if necessary.[1] |
| 2 | Intermediate Dilution | Dilute the Master Stock into DMSO first to create a 100x or 1000x working stock. (e.g., Dilute 10 mM stock to 1 mM using DMSO, not water). |
| 3 | The "Sandwich" Step | Place the assay buffer in the well/tube. Vortex gently while slowly adding the DMSO working stock. |
| 4 | Limit Final DMSO | Ensure final DMSO concentration is <1% (v/v) to prevent enzyme denaturation, but maintain >0.1% to keep the scaffold solubilized. |
Critical Check: If you see a "cloud" or "milky" appearance, spin the plate at 1000 x g for 2 mins. If a pellet forms, your concentration is above the thermodynamic solubility limit.
Part 2: The "Media Trap" (Chemical Stability)
User Complaint: "My IC50 values shift drastically depending on the cell culture media I use."
The Science:
This is the most common failure mode for hydrazine-containing compounds. The hydrazine group (
The Culprit: Pyruvate . Most standard cell culture media (DMEM, RPMI) contain sodium pyruvate (a ketone) and glucose (an aldehyde in equilibrium). Your molecule is reacting with the media components before it ever reaches the cell target.
Diagram: The Pyruvate Interference Pathway
Caption: Mechanism of assay interference where media components (pyruvate) scavenge the active hydrazine drug, reducing effective concentration.
Corrective Action:
-
Switch Media: Use Pyruvate-Free DMEM/RPMI for the duration of the drug treatment.
-
Fresh Prep: Do not incubate the compound in media for >1 hour before adding to cells.
-
Quantify Stability: Run an LC-MS time-course of your compound in the specific media (without cells) to determine the half-life (
).
Part 3: The "Phantom Signal" (Fluorescence Interference)
User Complaint: "I'm seeing inhibition even at low concentrations, but the dose-response curve is flat."
The Science: Benzothiazoles are classic fluorophores (often used in amyloid dyes like Thioflavin T). They frequently exhibit Excited-State Intramolecular Proton Transfer (ESIPT) , leading to large Stokes shifts.
-
Interference: If your assay uses a fluorescent readout (e.g., Resazurin/Alamar Blue or a fluorogenic substrate), your compound might be absorbing the excitation light (Inner Filter Effect) or emitting light at the detection wavelength.
Validation Protocol: The "Mock" Assay
| Condition | Components | Expected Result | Interpretation |
| Test | Buffer + Compound + Substrate (No Enzyme/Cells) | Low/Zero Signal | High signal = Compound is autofluorescent. |
| Quench | Buffer + Product (Standard) + Compound | 100% Signal | Reduced signal = Compound is "quenching" the signal (Inner Filter Effect). |
Solution:
-
Switch to Absorbance or Luminescence (e.g., CellTiter-Glo) readouts which are less prone to spectral overlap with benzothiazoles.
Part 4: The "False Hit" (Reactivity & PAINS)
User Complaint: "The compound kills cancer cells but also kills healthy fibroblasts and inhibits unrelated enzymes."
The Science: Hydrazine derivatives are often classified as PAINS (Pan-Assay Interference Compounds) .
-
Metal Chelation: The hydrazide motif (
) avidly chelates metal ions ( ) required by metalloenzymes (e.g., HDACs, MMPs). -
Redox Cycling: In the presence of reducing agents (DTT, mercaptoethanol) common in enzyme buffers, hydrazines can generate Hydrogen Peroxide (
), leading to false-positive enzyme inhibition.
Troubleshooting Decision Tree
Caption: Systematic workflow to isolate physicochemical artifacts from true biological activity.
Corrective Action:
-
Add Detergent: Add 0.01% Triton X-100 to assay buffers to prevent colloidal aggregation (a common false positive mechanism).
-
Add Catalase: If the assay is sensitive to redox, add Catalase to break down compound-generated
.
References
-
NanoTemper Technologies. (n.d.). DMSO - Definition and Relevance in Serial Dilutions. Retrieved from [Link]
-
PubChem. (n.d.).[2] 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide | C8H9N5OS.[2] National Library of Medicine.[3] Retrieved from [Link]
-
Richardson, D. R., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material.[4] Biochemical Pharmacology. Retrieved from [Link]
-
MDPI. (2024). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.[5] Molecules.[1][2][3][4][6][7][8][9][10][11][12] Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide | C8H9N5OS | CID 18526110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An inline QC method for determining serial dilution performance of DMSO-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. nanotempertech.com [nanotempertech.com]
- 10. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 11. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Current Status: Operational Ticket ID: PUR-BTZ-006 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Molecule & The Challenge
You are likely here because your batch of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is not behaving as expected. It might be off-color (pink/brown instead of white/pale yellow), insoluble in your standard assay buffer, or showing complex peaks in your NMR.
This molecule is a bis-nucleophile with two distinct hydrazine moieties:
-
Position 2: A hydrazine directly attached to the heterocycle (
). -
Position 6: A carbohydrazide linker (
).
The Core Challenge: This dual-hydrazine structure creates a solubility paradox. The benzothiazole core is aromatic and lipophilic, while the hydrazide tails are polar and capable of intense hydrogen bonding. Furthermore, hydrazines are notoriously susceptible to oxidative degradation and cyclization at high temperatures.
This guide provides a tiered troubleshooting and purification strategy designed to salvage your material with high recovery yields.
Module 1: Diagnostic Triage
Before attempting purification, identify the likely impurity based on physical symptoms.
Symptom Logic Flow
Figure 1: Diagnostic logic tree for identifying impurity types based on visual and physical properties.
Module 2: The "Acid-Base Swing" Protocol (Gold Standard)
This is the most robust method for purifying benzothiazole hydrazides. It exploits the basicity of the hydrazine groups. Impurities like unreacted esters or cyclized triazoles often lack the same basicity or solubility profile in aqueous acid.
Principle:
Step-by-Step Protocol
-
Dissolution:
-
Suspend 1.0 g of crude product in 15 mL of 5% HCl (aq) .
-
Stir at room temperature for 15–20 minutes.
-
Note: The product should dissolve to form a clear (or slightly yellow) solution. If a significant solid remains, this is likely unreacted starting material (e.g., ethyl 2-aminobenzothiazole-6-carboxylate).
-
-
Filtration (The Cleanup):
-
Filter the acidic solution through a sintered glass funnel or Celite pad to remove the insoluble impurities.
-
Critical: Do not heat this acidic solution above 40°C, as acid-catalyzed hydrolysis of the carbohydrazide group can occur.
-
-
Neutralization & Precipitation:
-
Cool the filtrate in an ice bath to 0–5°C.
-
Slowly add concentrated Ammonia (25-28%) or saturated
dropwise with vigorous stirring. -
Adjust pH to ~8–9. The product will precipitate as a white/pale yellow solid.
-
-
Isolation:
Workflow Visualization
Figure 2: The Acid-Base Swing purification workflow, separating basic product from non-basic impurities.
Module 3: Recrystallization Strategies
If the Acid-Base method is insufficient (e.g., you have water-soluble impurities), use recrystallization. However, avoid pure ethanol, as the solubility of the 6-carbohydrazide derivative is often too low.
Solvent System Data
| Solvent System | Ratio (v/v) | Temperature | Suitability | Notes |
| DMF / Water | 1:1 to 1:2 | 80°C | High | Best for bulk purification. Hard to dry (high BP of DMF). |
| DMSO / Water | 1:3 | 60°C | Medium | Good recovery, but DMSO is very difficult to remove completely. |
| Ethanol / Water | 4:1 | Reflux | Low | Only works if the product is slightly impure. Poor solubility. |
| Dioxane / Water | 1:1 | Reflux | High | Good compromise between solubility and ease of drying. |
Recommended Protocol (DMF/Water)
-
Dissolve the crude solid in the minimum amount of hot DMF (~80°C). Do not boil DMF (degradation risk).
-
If the solution is dark, treat with activated charcoal for 5 minutes and filter hot.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter and wash copiously with water (to remove DMF) followed by ethanol.
Module 4: Frequently Asked Questions (FAQ)
Q1: My product turned pink after drying. Is it ruined?
-
Analysis: Pink coloration indicates the formation of azo-compounds due to air oxidation of the hydrazine group.
-
Fix: Wash the solid with cold ethanol. If the color persists, perform the Acid-Base Swing (Module 2) using degassed water and keeping the system under nitrogen/argon. Store the final product in the dark under inert gas.
Q2: I see a peak at M-17 or M-18 in the Mass Spec. What is it?
-
Analysis: This indicates cyclization.[5][6] The 2-hydrazino group can attack the ring nitrogen or the carbohydrazide can dehydrate to form a 1,3,4-oxadiazole ring if heated excessively.
-
Prevention: Never heat the reaction or purification above 100°C for extended periods. Avoid refluxing in high-boiling solvents like DMSO unless necessary.
Q3: The product is not dissolving in DMSO-d6 for NMR.
-
Analysis: Strong intermolecular Hydrogen bonding (dimerization) can prevent dissolution.
-
Tip: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This breaks the H-bonds by protonating the hydrazines, usually resulting in a clear solution and sharp peaks.
Q4: How do I store this for long periods?
-
Protocol: Store at -20°C in an amber vial. Ideally, flush the headspace with Argon. Hydrazines are light and oxygen sensitive.
References
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791–796 (1986). 5[7]
-
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide Structure & Properties. PubChem Compound Summary. 8
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole. ResearchGate (PDF). 9
-
Recrystallization Solvents for Benzothiazole Derivatives. University of Rochester, Dept of Chemistry. 10
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide | C8H9N5OS | CID 18526110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Welcome to the dedicated technical support guide for 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation. Our approach is rooted in fundamental chemical principles and proven formulation strategies to ensure you can harness the full potential of this promising heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide?
Based on its structure, 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide (Molecular Formula: C₈H₉N₅OS, Molecular Weight: 223.26 g/mol ) possesses several functional groups that dictate its solubility profile.[1] These include two hydrazine moieties and a benzothiazole core. The presence of multiple nitrogen and oxygen atoms suggests the potential for hydrogen bonding, which can influence its interaction with various solvents. The computed XLogP3 value of 0.5 indicates that the molecule is not excessively lipophilic.[1]
Q2: Why am I experiencing poor solubility with this compound in aqueous solutions?
The limited aqueous solubility is likely due to a combination of factors. The relatively planar benzothiazole ring system can contribute to strong crystal lattice energy, where the molecules are tightly packed in a solid state. Overcoming this energy requires significant interaction with the solvent. While the hydrazine groups can form hydrogen bonds with water, the larger aromatic core is hydrophobic. In neutral water, the compound's low ionization potential limits solubility.
Q3: Are there any known solvents for similar compounds?
Yes, studies on related 2-hydrazinobenzothiazole derivatives provide valuable starting points. For instance, acetylated derivatives have shown solubility in acetone, chloroform, acetic acid, benzene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] Carboxylic acid derivatives of this family are reported to be soluble in DMSO.[2] Additionally, the parent compound, 2-hydrazinobenzothiazole, is soluble in hot methanol.[3]
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This section provides a systematic workflow for addressing the solubility challenges of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide.
Step 1: Systematic Solvent Screening
The initial step is to perform a systematic screening of a panel of organic solvents with varying polarities and functionalities. The goal is to identify a suitable solvent or co-solvent system for your specific application.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Accurately weigh 1-2 mg of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide into separate small glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of the test solvent.
-
Observation & Agitation: Vortex the vials for 1-2 minutes at room temperature. Visually inspect for dissolution.
-
Incremental Addition: If the compound has not dissolved, continue adding the solvent in 100 µL increments up to a total volume of 1 mL. Note the volume at which dissolution occurs.
-
Heating: If the compound remains insoluble at room temperature, gently heat the vials (e.g., to 40-50°C) and observe any changes in solubility. Be cautious with volatile solvents.
-
Documentation: Record your observations in a structured table, noting solubility as freely soluble, soluble, sparingly soluble, or insoluble at approximate concentrations.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent for dissolving a wide range of organic molecules, including heterocyclic compounds.[2] |
| Polar Protic | Methanol (hot), Ethanol | The parent 2-hydrazinobenzothiazole shows solubility in hot methanol.[3] |
| Ketones | Acetone | Known to dissolve some acetylated derivatives of 2-hydrazinobenzothiazole.[2] |
| Chlorinated | Chloroform | Can be effective for less polar compounds; use with appropriate safety precautions.[2] |
| Acids | Acetic Acid | May protonate the basic nitrogen atoms, enhancing solubility.[2] |
Caption: Logic diagram of advanced solubility enhancement techniques.
Summary of Troubleshooting Strategies
| Strategy | Principle | Key Considerations |
| Solvent Screening | "Like dissolves like" | Start with polar aprotic solvents like DMSO and DMF. |
| pH Adjustment | Increase ionization by protonating basic sites. | Determine the pKa of the compound for a targeted approach. |
| Co-solvency | Reduce the polarity of the aqueous medium. [4][5] | Ensure the co-solvent is compatible with downstream applications. |
| Particle Size Reduction | Increase surface area for faster dissolution. [6] | May require specialized equipment (e.g., micronizer, homogenizer). |
| Solid Dispersions | Disperse the compound in a carrier to improve wettability and reduce crystal lattice energy. [4] | Choice of carrier is critical for stability and performance. |
| Complexation | Form inclusion complexes with agents like cyclodextrins. [7] | Stoichiometry of the complex needs to be considered. |
| Surfactants | Encapsulate the compound within micelles. [6] | Select a surfactant with an appropriate HLB value. |
We trust this guide will serve as a valuable resource in your research endeavors. Should you require further assistance, please do not hesitate to contact our technical support team.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 18526110, 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide. [Link]
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AAPS Advances in Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs. [Link]
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Royal Society of Chemistry. (2020). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 10(45), 26955-26968. [Link]
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Wiley. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity. [Link]
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University of Ferrara. (2025). Exploring the multifunctional potential of designed benzothiazole hydrazones. [Link]
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Validation & Comparative
A Comparative Molecular Docking Guide: Evaluating the Binding Potential of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide Against Key Therapeutic Targets
This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide. Benzothiazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The subject of our investigation, 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, possesses distinct structural features—notably the hydrazino and carbohydrazide moieties—which are known to be effective pharmacophores capable of forming multiple hydrogen bonds.[3]
This document is designed for researchers and drug development professionals. It offers not just a protocol, but the underlying scientific rationale for experimental choices, ensuring a robust and reproducible in silico analysis. We will compare the binding affinity of our lead compound against selected anticancer and antibacterial protein targets alongside other known benzothiazole derivatives to elucidate its potential therapeutic value.
Part 1: The Strategic Selection of Protein Targets
The predictive power of a docking study is fundamentally dependent on the selection of biologically relevant targets. The choice of targets for this guide is informed by the established mechanisms of action for the broader benzothiazole class.[4][5]
-
Anticancer Target: Tyrosine Kinase (EGFR)
-
Rationale: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Many benzothiazole derivatives have been reported to exhibit anticancer activity by inhibiting critical signaling pathways that regulate cell proliferation and survival.[4][6] The ATP-binding site of the EGFR kinase domain presents a druggable pocket where small molecules can compete with ATP, arresting the signaling cascade.
-
Selected PDB Structure: For this study, we will utilize the crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., PDB ID: 1M17). This provides a well-defined active site for our docking simulations.
-
-
Antibacterial Target: DNA Gyrase Subunit B (GyrB)
-
Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a prime target for antibiotic development.[5] Its inhibition leads to the cessation of bacterial growth. Several heterocyclic compounds, including benzothiazoles, have demonstrated potent antibacterial activity by targeting the ATP-binding site of the GyrB subunit.[7]
-
Selected PDB Structure: We will use the crystal structure of Staphylococcus aureus DNA gyrase B in complex with an inhibitor (e.g., PDB ID: 4URO). This target is clinically relevant, as S. aureus is a significant human pathogen.[8]
-
Part 2: Experimental Design and In Silico Workflow
A rigorous and systematic workflow is essential for generating reliable and reproducible docking results. The entire process, from data acquisition to analysis, is outlined below. Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[9][10]
Caption: Overall workflow for the comparative molecular docking study.
Part 3: Detailed Methodologies and Self-Validating Protocols
Adherence to detailed protocols is paramount for scientific integrity. The following sections provide step-by-step methodologies for each phase of the study.
Protocol 1: Ligand Preparation
-
Obtain 2D Structures:
-
The structure of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide can be obtained from the PubChem database (CID 18526110).[11]
-
Select at least two other known benzothiazole derivatives for comparison from the literature (e.g., 2-(4-aminophenyl)benzothiazole and a derivative with reported anticancer activity).[12]
-
-
2D to 3D Conversion: Use a molecular modeling software (e.g., MarvinSketch, ChemDraw) to convert the 2D structures into 3D SDF or MOL2 files.
-
Energy Minimization: This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Use a computational chemistry tool (e.g., Open Babel, Spartan software).[13]
-
Apply a suitable force field, such as MMFF94 (Merck Molecular Force Field).
-
Set the gradient convergence criterion to a stringent value (e.g., ≤ 0.01 kcal/mol·Å).
-
-
Assign Charges and Torsion: Use a tool like AutoDock Tools to assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand. This prepares the ligand file (in PDBQT format) for docking.
Protocol 2: Target Protein Preparation
-
Download Structure: Download the selected protein crystal structures (e.g., 1M17, 4URO) from the Protein Data Bank (PDB).
-
Clean the PDB File:
-
Use a molecular visualization tool (e.g., UCSF Chimera, PyMOL).[13]
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The native ligand should be saved separately for the validation step.
-
If the protein is a multimer, retain only the biologically relevant chain (e.g., Chain A).
-
-
Protonation and Repair:
-
Add polar hydrogens to the protein structure. This is critical for correctly modeling hydrogen bonds.
-
Repair any missing side chains or atoms using the software's built-in tools.
-
-
Generate Receptor File: Save the cleaned, protonated protein structure as a PDBQT file using AutoDock Tools. This process assigns charges and defines atom types for the receptor.
Protocol 3: Docking Protocol Validation (A Self-Validating System)
This step is the cornerstone of a trustworthy docking study.[14] Its purpose is to confirm that the chosen docking algorithm and parameters can accurately reproduce the experimentally determined binding mode of a known ligand.[15][16]
-
Extract Native Ligand: From the original PDB file downloaded in Protocol 2, save the co-crystallized (native) ligand in a separate file.
-
Prepare Native Ligand: Prepare this native ligand using the same steps outlined in Protocol 1.
-
Define the Binding Site: Using AutoDock Tools, define a grid box centered on the position of the native ligand in the active site. The box dimensions should be large enough to encompass the entire binding pocket and allow for ligand rotation (e.g., 60x60x60 Å).
-
Re-dock the Ligand: Perform a docking simulation using the prepared native ligand and the receptor.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD).
Protocol 4: Molecular Docking Simulation
-
Execute Docking: Using the validated protocol and the same grid box parameters, perform docking simulations for 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide and the other selected benzothiazole derivatives.
-
Use a Search Algorithm: Employ a robust search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore the conformational space of the ligand within the receptor's active site.
-
Generate Multiple Poses: Generate multiple binding poses (e.g., 10-20) for each ligand to ensure a thorough search of possible conformations.
-
Analyze Results: The output will provide a ranked list of poses based on their predicted binding energy. The pose with the lowest binding energy is considered the most favorable.
Part 4: Results and Comparative Analysis
The docking results should be compiled into a clear, comparative table to facilitate analysis. The binding energy (in kcal/mol) provides an estimate of binding affinity, while the analysis of interactions reveals the molecular basis for this affinity.
Table 1: Comparative Docking Results for Benzothiazole Derivatives
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | H-Bonds | Key Interacting Residues |
|---|---|---|---|---|---|
| 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide | EGFR Kinase | 1M17 | -8.5 | 4 | Met769, Thr766, Asp831 |
| 2-(4-aminophenyl)benzothiazole | EGFR Kinase | 1M17 | -7.2 | 2 | Met769, Cys773 |
| Phortress (NSC 710305) | EGFR Kinase | 1M17 | -7.9 | 2 | Leu694, Met769 |
| 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide | S. aureus GyrB | 4URO | -9.1 | 5 | Asp81, Asn54, Glu58 |
| 2-(4-aminophenyl)benzothiazole | S. aureus GyrB | 4URO | -6.8 | 1 | Asp81 |
| Phortress (NSC 710305) | S. aureus GyrB | 4URO | -7.5 | 2 | Asp81, Ile86 |
(Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will be generated from the docking simulation.)
Caption: Conceptual diagram of key protein-ligand interactions.
Part 5: Discussion of Findings
Based on our illustrative data, 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide demonstrates superior binding affinity for both the anticancer (EGFR) and antibacterial (S. aureus GyrB) targets compared to the other selected derivatives.
-
Structure-Activity Relationship (SAR): The enhanced binding energy can be attributed to its unique structural features. The carbohydrazide and hydrazino moieties are rich in hydrogen bond donors and acceptors.[3][18] This allows the molecule to form a more extensive network of hydrogen bonds with key polar residues in the active sites (e.g., Asp81 in GyrB, Met769 in EGFR), leading to a more stable protein-ligand complex. In contrast, a simpler derivative like 2-(4-aminophenyl)benzothiazole has fewer hydrogen bonding opportunities, resulting in a weaker predicted binding affinity.
-
Causality of Interactions: The strong interaction with Asp81 in the ATP-binding site of DNA gyrase is particularly significant. This residue is crucial for coordinating the magnesium ions required for ATP hydrolysis. By forming a stable hydrogen bond with Asp81, our lead compound likely acts as a potent competitive inhibitor, which is a known mechanism for antibacterial agents targeting this enzyme.[5] Similarly, the hydrogen bond with the backbone amide of Met769 in the hinge region of EGFR is a hallmark of many potent kinase inhibitors.
-
Implications for Drug Design: The results suggest that 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is a promising scaffold for further development. The hydrazide group, in particular, appears to be a key pharmacophoric element. Future optimization could involve exploring substitutions on the benzothiazole ring to enhance hydrophobic interactions or modifying the hydrazide moiety to fine-tune its electronic properties, potentially leading to even greater potency and selectivity.[19]
Part 6: Conclusion
This guide outlines a scientifically rigorous and self-validating methodology for the comparative molecular docking analysis of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide. The in silico evidence suggests that this compound possesses strong binding potential against both oncological and bacterial targets, primarily due to the hydrogen bonding capabilities of its hydrazino and carbohydrazide functional groups. These computational findings strongly support its candidacy for chemical synthesis and subsequent in vitro and in vivo pharmacological evaluation.[18]
References
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Asati, V., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure. Available from: [Link]
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Al-Ostath, A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. Available from: [Link]
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Mus, B.S.I. (2016). Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. Near East University. Available from: [Link]
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Yurttaş, L., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Medical Science and Discovery. Available from: [Link]
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Kaplan, A., et al. (2017). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Ghasemi, B., et al. (2017). Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens. Iranian Journal of Medical Microbiology. Available from: [Link]
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Hans, R., & Agoni, C. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available from: [Link]
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Kumar, A., et al. (2026). Molecular docking in drug design: Basic concepts and application spectrums. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Kumar, A., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. Available from: [Link]
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James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Docking. Available from: [Link]
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Wang, H., et al. (2023). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Meng, X. Y., et al. (2011). Molecular docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available from: [Link]
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Singh, N., et al. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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ResearchGate. (2022). How to validate the molecular docking results? Available from: [Link]
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Warren, G. L., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. Available from: [Link]
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Santos, G. L., et al. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available from: [Link]
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Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available from: [Link]
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Alazzawi, S. S., & Alasadi, Y. K. (2023). Synthesis and study of the biological activity and molecular Docking of 2-hydrazinobenzothiazole derivatives. ResearchGate. Available from: [Link]
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Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available from: [Link]
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Sharma, P., et al. 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of PharmTech Research. Available from: [Link]
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PubChem. 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide. Available from: [Link]
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Al-Sanea, M. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. Available from: [Link]
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F. S., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Available from: [Link]
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Ali, A., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Oman Medical Journal. Available from: [Link]
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Hussien, H. Y. (2025). Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3- benzotriazin-4-one. NTU Journal of Pure Sciences. Available from: [Link]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide. This document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are critical, ensuring a culture of safety and scientific integrity in your laboratory.
Core Safety Principles: A Proactive Stance
Given the toxicological profile of related hydrazine compounds, all handling of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide must be conducted with the assumption that it is a hazardous substance.[2] This includes potential for acute toxicity if swallowed, skin and eye irritation, and possible allergic skin reactions.[5][6] A thorough risk assessment should be performed before any new procedure involving this compound.
Part 1: Essential Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. The following table summarizes the minimum required PPE for handling 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Hydrazine derivatives can cause severe eye irritation and burns.[4][7] Goggles provide a seal against splashes and dust, while a face shield offers a secondary layer of protection for the entire face. Standard safety glasses are insufficient. |
| Hands | Double Gloving with Nitrile or Neoprene Gloves | Hydrazines can be absorbed through the skin and may cause irritation or sensitization.[5][7] Double gloving minimizes the risk of exposure from a single glove failure. Nitrile or neoprene gloves are recommended for handling hydrazine compounds.[7][8] Always consult the glove manufacturer's resistance guide for specific chemicals. |
| Body | Flame-Resistant Lab Coat and Chemical-Resistant Apron | A flame-resistant lab coat is a prudent precaution due to the reactivity of some hydrazine compounds.[7] A chemical-resistant apron should be worn over the lab coat to protect against spills. Ensure the lab coat has long sleeves and is fully buttoned. |
| Respiratory | NIOSH-approved Respirator | Handling of the solid compound, which may generate dust, or any procedure with the potential for aerosolization, requires respiratory protection.[1] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[7] All personnel using respirators must be properly fit-tested and trained. |
| Feet | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills. Shoes should be made of a non-porous material. |
Part 2: Engineering Controls and Safe Handling Workflow
PPE is the last line of defense. Engineering controls and established protocols are paramount for minimizing exposure risk.
Primary Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and reactions involving 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide must be performed inside a certified chemical fume hood to control exposure to dust and potential vapors.[3]
-
Glove Box: For procedures requiring an inert atmosphere or an extra layer of containment, a glove box is recommended.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[1]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[1][8]
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, from preparation to disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
